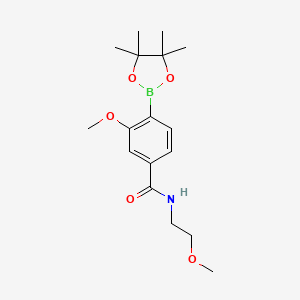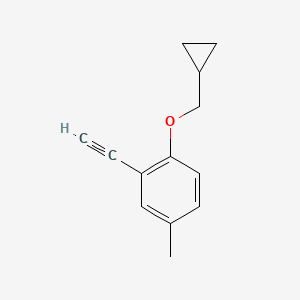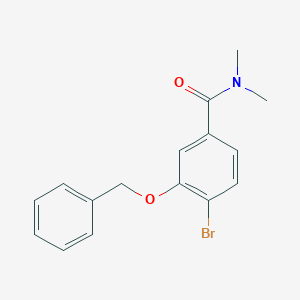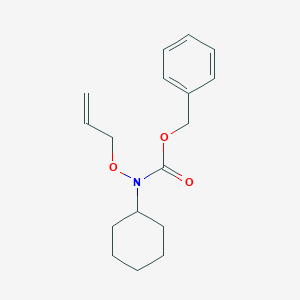
2-(10-Azidodecyl)isoindol-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10-Azidodecyl)isoindol-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives.
Métodos De Preparación
The synthesis of 2-(10-Azidodecyl)isoindol-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the azido group. One common method involves the reaction of phthalic anhydride with 10-aminodecylamine to form the corresponding isoindol-1,3-dione derivative, which is then treated with sodium azide to introduce the azido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
2-(10-Azidodecyl)isoindol-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, such as click chemistry, to form triazole derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and copper(I) catalysts for click chemistry. Major products formed from these reactions include oxidized isoindol-1,3-dione derivatives, amine-substituted derivatives, and triazole derivatives.
Aplicaciones Científicas De Investigación
2-(10-Azidodecyl)isoindol-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in bioconjugation techniques, such as click chemistry, to label biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(10-Azidodecyl)isoindol-1,3-dione involves its ability to undergo click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property makes it useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or forming cross-linked networks in polymer materials .
Comparación Con Compuestos Similares
2-(10-Azidodecyl)isoindol-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
N-isoindoline-1,3-dione: Known for its use in pharmaceutical synthesis and as a building block in organic synthesis.
Phthalimide: Widely used in the synthesis of various organic compounds and as a precursor in the production of agrochemicals.
Triazole-tethered isoindol-1,3-dione: Used in the synthesis of complex heterocyclic compounds and materials science. The uniqueness of this compound lies in its azido functional group, which allows for versatile chemical modifications and applications in click chemistry.
Propiedades
IUPAC Name |
2-(10-azidodecyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c19-21-20-13-9-5-3-1-2-4-6-10-14-22-17(23)15-11-7-8-12-16(15)18(22)24/h7-8,11-12H,1-6,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEJJMDVALCIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-Difluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8167605.png)
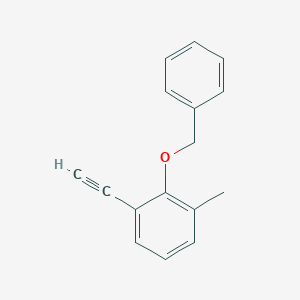
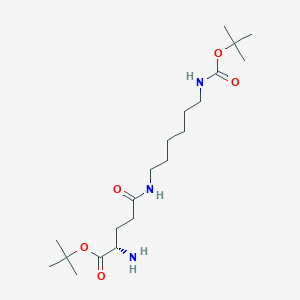
![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-(2-piperidin-4-ylethyl)acetamide;hydrochloride](/img/structure/B8167632.png)



